

# A Preclinical Head-to-Head: Fexagratinib vs. Infigratinib in Cholangiocarcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fexagratinib |           |
| Cat. No.:            | B612004      | Get Quote |

#### For Immediate Release

In the landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for patients harboring fibroblast growth factor receptor (FGFR) alterations, **fexagratinib** (AZD4547) and infigratinib (BGJ398) have emerged as potent inhibitors. This guide provides a comparative analysis of their performance in preclinical models, offering researchers, scientists, and drug development professionals a detailed overview of their biochemical potency and cellular activity based on available experimental data.

## Mechanism of Action: Targeting the FGFR Signaling Pathway

Both **fexagratinib** and infigratinib are orally bioavailable, ATP-competitive tyrosine kinase inhibitors that selectively target FGFRs.[1] Alterations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, can lead to uncontrolled cell proliferation and survival, driving the growth of cholangiocarcinoma.[1] By binding to the ATP-binding pocket of FGFRs, both drugs effectively block downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth.





Click to download full resolution via product page

Caption: FGFR signaling pathway and inhibitor action.



## **Biochemical Potency: A Comparison of IC50 Values**

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Cell-free biochemical assays demonstrate that both **fexagratinib** and infigratinib are highly potent inhibitors of the primary FGFR isoforms implicated in cholangiocarcinoma (FGFR1, 2, and 3).

| Target                             | Fexagratinib (AZD4547)<br>IC50 (nM) | Infigratinib (BGJ398) IC50<br>(nM) |
|------------------------------------|-------------------------------------|------------------------------------|
| FGFR1                              | 0.2[2]                              | 1.1[1]                             |
| FGFR2                              | 2.5[2]                              | 1.0[1]                             |
| FGFR3                              | 1.8[2]                              | 2.0[1]                             |
| FGFR4                              | 165[2]                              | 61[1]                              |
| Data from cell-free kinase assays. |                                     |                                    |

These data indicate that both compounds exhibit strong and relatively comparable inhibitory activity against FGFR1, 2, and 3, with **fexagratinib** showing slightly higher potency for FGFR1 and infigratinib for FGFR2. Both inhibitors are significantly less potent against FGFR4.

## **Preclinical Efficacy in Cancer Models**

While direct head-to-head studies in cholangiocarcinoma models are limited, available data from various cancer models provide insights into their potential therapeutic efficacy.

## **Fexagratinib** (AZD4547)

**Fexagratinib** has demonstrated potent anti-proliferative activity in various cancer cell lines with deregulated FGFR signaling.[3] In vivo studies have shown its efficacy in xenograft models of other cancers, such as a 65% tumor growth inhibition in an FGFR1-fusion KG1a xenograft model with oral administration of 12.5 mg/kg once daily.[3]



| Cell Line                                     | Cancer Type   | IC50 (nM) |
|-----------------------------------------------|---------------|-----------|
| KG1a                                          | Leukemia      | 18-281[3] |
| Sum52-PE                                      | Breast Cancer | 18-281[3] |
| KMS11                                         | Myeloma       | 18-281[3] |
| Data from in vitro cell proliferation assays. |               |           |

### Infigratinib (BGJ398)

Infigratinib has shown significant anti-tumor activity in preclinical models of cholangiocarcinoma. In a patient-derived xenograft (PDX) model of intrahepatic cholangiocarcinoma (iCCA) harboring an FGFR2-CCDC6 fusion, infigratinib demonstrated superior potency in inhibiting tumor growth compared to other FGFR inhibitors like ponatinib and dovitinib.[4][5] Furthermore, infigratinib has undergone extensive clinical evaluation in cholangiocarcinoma patients with FGFR2 fusions, showing meaningful clinical activity.[6][7]

## Experimental Protocols In Vitro Cell Viability Assay

A common method to determine the IC50 values in cancer cell lines is the MTS or MTT assay.





Click to download full resolution via product page

**Caption:** Workflow for in vitro cell viability assay.

#### Protocol:

- Cell Seeding: Cholangiocarcinoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]
- Compound Treatment: Cells are treated with a range of concentrations of **fexagratinib** or infigratinib for 72 hours.[3]
- Viability Assessment: After the incubation period, a reagent such as MTS or MTT is added to each well.[8][9]



 Data Analysis: The absorbance is measured using a plate reader, and the results are used to calculate the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%.[8]

## In Vivo Xenograft Model

Patient-derived xenograft (PDX) models are a valuable tool for evaluating the in vivo efficacy of anti-cancer agents.

#### Protocol:

- Model Establishment: Freshly resected human cholangiocarcinoma tissue is implanted subcutaneously into immunocompromised mice.[4]
- Tumor Growth: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.[4]
- Drug Administration: Fexagratinib or infigratinib is administered orally at specified doses and schedules.[3][10]
- Efficacy Evaluation: Tumor volume and body weight are measured regularly to assess the anti-tumor efficacy and toxicity of the treatment.[10]

### Conclusion

Both **fexagratinib** and infigratinib are potent FGFR inhibitors with demonstrated preclinical activity. While infigratinib has a more established profile in cholangiocarcinoma-specific models and has progressed further in clinical development for this indication, the high biochemical potency of **fexagratinib** suggests its potential as a therapeutic agent for FGFR-driven cholangiocarcinoma. The lack of direct comparative studies underscores the need for future research to delineate the relative efficacy and potential differential applications of these two inhibitors in the treatment of cholangiocarcinoma. It is also noteworthy that the FDA approval for infigratinib for metastatic cholangiocarcinoma was withdrawn in May 2024 due to difficulties in recruiting for confirmatory trials.[11]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: Fexagratinib vs. Infigratinib in Cholangiocarcinoma Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612004#fexagratinib-versus-infigratinib-in-cholangiocarcinoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com